![molecular formula C19H21Cl2N3O B5850496 N-(1-benzyl-4-piperidinyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5850496.png)
N-(1-benzyl-4-piperidinyl)-N'-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidinyl)-N'-(3,4-dichlorophenyl)urea, commonly known as U-47700, is a synthetic opioid analgesic that has gained popularity in recent years due to its potent effects. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company, as a potential replacement for morphine. However, due to its high potential for abuse and addiction, it was never approved for human use and is now considered a Schedule I controlled substance.
Mechanism of Action
U-47700 produces its effects by binding to the mu-opioid receptor, which is responsible for the regulation of pain and reward pathways in the brain. When U-47700 binds to this receptor, it activates a series of signaling pathways that result in the release of neurotransmitters such as dopamine and serotonin. This produces feelings of euphoria and pain relief.
Biochemical and Physiological Effects
U-47700 has been found to produce a range of biochemical and physiological effects. In addition to its analgesic properties, it has been shown to cause respiratory depression, sedation, and pupil constriction. It can also cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for studying pain pathways in the brain. However, its high potential for abuse and addiction make it difficult to use in human studies. Additionally, its side effects, such as respiratory depression, can make it dangerous to use in animal studies.
Future Directions
There are several future directions for research on U-47700. One area of interest is its potential as a treatment for opioid addiction. Despite its high potential for abuse, U-47700 has been shown to produce less respiratory depression than other opioids, which may make it a safer alternative for use in addiction treatment. Additionally, research could focus on developing new compounds that target the mu-opioid receptor without producing the same potential for abuse and addiction as U-47700.
Synthesis Methods
The synthesis of U-47700 involves the reaction of 4-chlorobenzyl cyanide with piperidine, followed by the addition of 3,4-dichloroaniline and urea. The resulting compound is then purified through a series of chemical reactions, resulting in the final product.
Scientific Research Applications
U-47700 has been used in scientific research to study its effects on the central nervous system. It has been found to act as an agonist at the mu-opioid receptor, producing analgesic effects similar to those of morphine. Additionally, it has been shown to have a high affinity for the kappa-opioid receptor, which may contribute to its potential for abuse.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-17-7-6-16(12-18(17)21)23-19(25)22-15-8-10-24(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLUVMFYVYLVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.